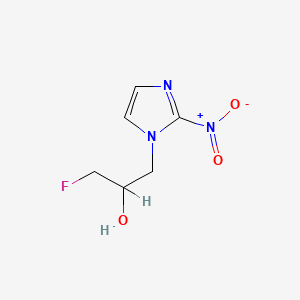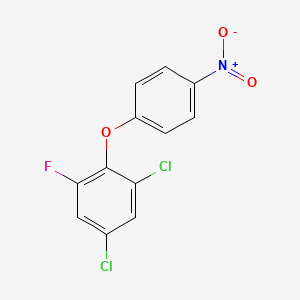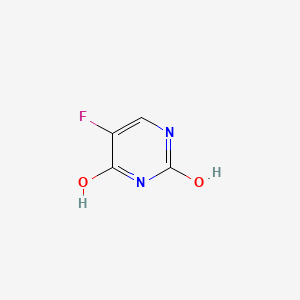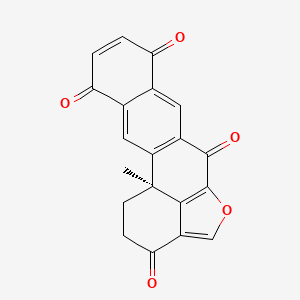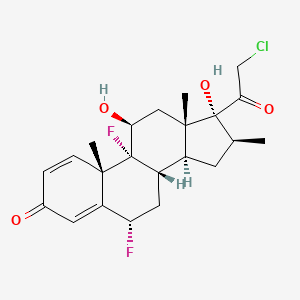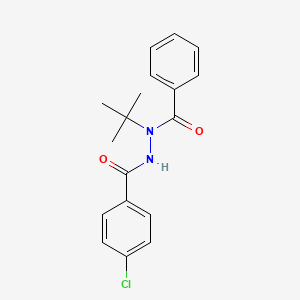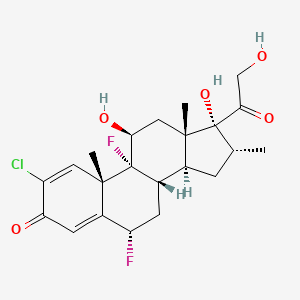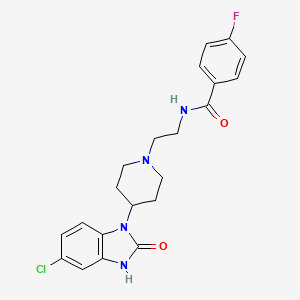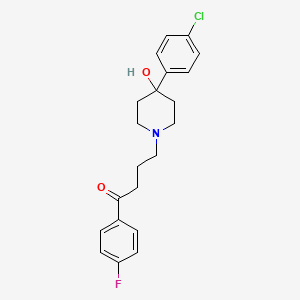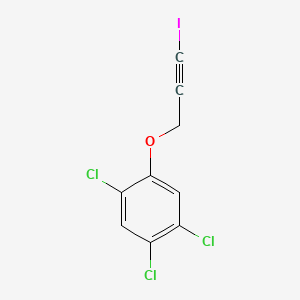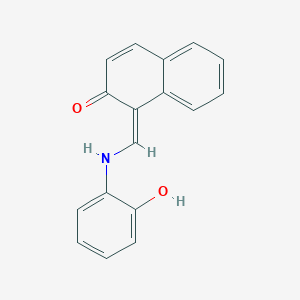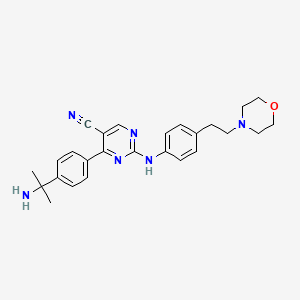
5-Pyrimidinecarbonitrile, 4-(4-(1-amino-1-methylethyl)phenyl)-2-((4-(2-(4-morpholinyl)ethyl)phenyl)amino)-
Übersicht
Beschreibung
JNJ-17029259 is a small molecule drug developed by Johnson & Johnson. It is a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGF-R2), which plays a crucial role in angiogenesis, the process of forming new blood vessels. This compound has shown promise in inhibiting angiogenesis and retinal neovascularization, making it a potential therapeutic agent for treating various cancers and ophthalmic neovascular disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of JNJ-17029259 involves a key synthetic intermediate, 4-(5-isoxazolyl)benzonitrile, which undergoes a clean transformation to the corresponding cumylamine derivative using cerium (III) chloride and methyllithium in tetrahydrofuran (THF). This high-yielding cerium-mediated transformation is robust, reproducible, and readily scalable. The anhydrous cerium (III) chloride is milled and subjected to ultrasound treatment prior to the addition of methyllithium .
Industrial Production Methods
The industrial production of JNJ-17029259 follows the same synthetic route as described above, with a focus on scalability and reproducibility. The use of ultrasound-mediated addition of methyllithium to the nitrile intermediate ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
JNJ-17029259 primarily undergoes substitution reactions during its synthesis. The key transformation involves the substitution of the nitrile group with a cumylamine derivative using cerium (III) chloride and methyllithium .
Common Reagents and Conditions
Cerium (III) chloride: Used as a catalyst in the transformation of the nitrile intermediate.
Methyllithium: Acts as a nucleophile in the substitution reaction.
Tetrahydrofuran (THF): Used as the solvent for the reaction.
Major Products Formed
The major product formed from the reaction is the cumylamine derivative of the initial nitrile intermediate, which is then further processed to yield JNJ-17029259 .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
JNJ-17029259 exerts its effects by selectively inhibiting the vascular endothelial growth factor receptor 2 (VEGF-R2). At nanomolar levels, it blocks VEGF-stimulated mitogen-activated protein kinase signaling, proliferation, migration, and VEGF-R2 phosphorylation in human endothelial cells. This inhibition interferes with the formation of new blood vessels, thereby reducing angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sunitinib: Another VEGF-R2 inhibitor used in cancer therapy.
Sorafenib: A multi-kinase inhibitor that targets VEGF-R2 among other receptors.
Pazopanib: A selective inhibitor of VEGF-R2 and other tyrosine kinases involved in angiogenesis.
Uniqueness
JNJ-17029259 is unique in its high selectivity and potency as a VEGF-R2 inhibitor. It has shown significant efficacy in preclinical models of angiogenesis and tumor growth, making it a promising candidate for further development as an anti-angiogenic therapeutic agent .
Eigenschaften
CAS-Nummer |
314267-57-7 |
|---|---|
Molekularformel |
C26H30N6O |
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
4-[4-(2-aminopropan-2-yl)phenyl]-2-[4-(2-morpholin-4-ylethyl)anilino]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C26H30N6O/c1-26(2,28)22-7-5-20(6-8-22)24-21(17-27)18-29-25(31-24)30-23-9-3-19(4-10-23)11-12-32-13-15-33-16-14-32/h3-10,18H,11-16,28H2,1-2H3,(H,29,30,31) |
InChI-Schlüssel |
MROGTPNQSHMKIG-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)C2=NC(=NC=C2C#N)NC3=CC=C(C=C3)CCN4CCOCC4)N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)C2=NC(=NC=C2C#N)NC3=CC=C(C=C3)CCN4CCOCC4)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-(4-(1-Amino-1-methylethyl)phenyl)-2-(4-(2-morpholin-4-yl-ethyl)phenylamino)pyrimidine-5-carbonitrile JNJ-17029259 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



